molecular formula C19H16N4O2 B2391866 N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013759-45-9

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B2391866
CAS RN: 1013759-45-9
M. Wt: 332.363
InChI Key: FABSVYXTVAQAJX-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound that belongs to the class of benzoxazole derivatives . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest for many researchers . The yield of these reactions can be quite high, with some reactions yielding up to 82% . The synthesis often involves the use of IR (KBr, cm-1), MS (FAB) m/z, and 1H-NMR (δ ppm) .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, including “this compound”, can be analyzed using various techniques such as IR (KBr), 1H NMR (300 MHz, DMSO-d6), and MS (FAB) m/z .


Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, which has led to their use in the synthesis of new chemical entities . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be analyzed using various techniques such as IR (KBr), 1H NMR (300 MHz, DMSO-d6), and MS (FAB) m/z . For example, the melting point of some benzoxazole derivatives can range from 238.4°C to 280°C .

Scientific Research Applications

Antibacterial Agents

A study focused on the design, synthesis, and QSAR studies of analogs of pyrazole derivatives, showing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited activity at non-cytotoxic concentrations, indicating their potential as antibacterial agents (Palkar et al., 2017).

Biological Evaluation of Benzamides

Another research synthesized different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, evaluating their potential biological applications. These compounds showed promising inhibitory activity against various enzymes, suggesting their significance in medicinal chemistry as potential drug candidates (Saeed et al., 2015).

Antipyrine-like Derivatives

Research on antipyrine-like derivatives demonstrated their intermolecular interactions, with studies including X-ray structure characterization and DFT calculations. These studies offer insights into the structural and electronic factors influencing the biological activity of such compounds, potentially guiding the design of new therapeutic agents (Saeed et al., 2020).

Heterocyclic α-Amino Acids Synthons

A study on heterospirocyclic 3-amino-2H-azirines as synthons for heterocyclic α-amino acids explored the synthesis and potential applications of these compounds in peptide chemistry. This research opens new avenues for the development of peptide-based therapeutics and biomaterials (Strässler et al., 1997).

Antioxidant Studies

The synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides indicate that these compounds possess moderate to significant radical scavenging activity. Such compounds could serve as a basis for developing new antioxidant agents (Ahmad et al., 2012).

Mechanism of Action

Safety and Hazards

While the specific safety and hazards of “N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” are not specified in the search results, it’s important to note that all chemical compounds should be handled with appropriate safety measures. Some benzoxazole derivatives have shown hepato toxicity .

Future Directions

The future directions for the study of benzoxazole derivatives, including “N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide”, involve further exploration of their wide spectrum of pharmacological activities . There is also interest in developing new synthetic pathways for these compounds .

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-12-10-16(22-23(12)2)18(24)20-14-7-5-6-13(11-14)19-21-15-8-3-4-9-17(15)25-19/h3-11H,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABSVYXTVAQAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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